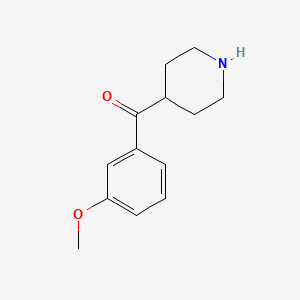

(3-Methoxyphenyl)(piperidin-4-yl)methanone

Description

Historical and Structural Significance of Piperidine (B6355638) and Methanone (B1245722) Moieties

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of both natural and synthetic compounds. nih.govencyclopedia.pub Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design. nih.gov Found in numerous alkaloids, such as morphine and atropine, the piperidine moiety is also integrated into a wide array of pharmaceutical agents across more than twenty drug classes, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubhashnode.dev The sp3-hybridized state of its carbon atoms allows for a stable chair conformation, which can be strategically modified to influence a compound's binding affinity and pharmacokinetic profile. nih.govnbinno.com

Contextualization of the (3-Methoxyphenyl)(piperidin-4-yl)methanone Core in Chemical Literature

While extensive research dedicated solely to this compound is not widely documented, its constituent parts place it within a well-established class of compounds investigated for pharmacological activity. The core structure combines a substituted phenyl ring with a piperidine moiety via a methanone bridge. This arrangement is a common strategy in medicinal chemistry to explore structure-activity relationships (SARs). nbinno.com

The synthesis of this compound generally involves the reaction of precursors like 3-methoxyacetophenone and piperidine, often under reflux conditions with a suitable catalyst. evitachem.com Though not a widely studied compound in its own right, it is cataloged in chemical databases such as PubChem, indicating its availability for research purposes. evitachem.com The presence of the methoxy (B1213986) group on the phenyl ring can enhance the compound's lipophilicity, a property that may influence its biological activity. evitachem.com

Overview of Academic Research Trajectories for Related Chemical Compounds

The broader class of phenyl-piperidinyl-methanone derivatives has been the subject of significant academic inquiry, with research spanning various therapeutic areas. These investigations highlight the potential of this chemical scaffold as a template for drug discovery.

For instance, derivatives of phenyl(piperazin-1-yl)methanone, a closely related structure, have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various pathologies including neurodegenerative diseases and cancer. nih.govresearchgate.netnih.gov Computational screening and molecular modeling have played a crucial role in discovering these inhibitors, with some derivatives showing promising antiproliferative activity in cancer cell lines. nih.govresearchgate.netnih.gov

Furthermore, more complex molecules incorporating the phenyl-piperidinyl-methanone framework have been developed as selective modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are targets for neurological and psychiatric disorders. nih.govresearchgate.net One such compound, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), was identified as a selective and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of mGlu3. nih.govresearchgate.net

The research into these related compounds underscores the versatility of the phenyl-piperidinyl-methanone scaffold. By modifying the substituents on both the phenyl and piperidine rings, researchers can fine-tune the pharmacological properties of the molecules to achieve desired therapeutic effects. nbinno.com

Below is a table summarizing key research areas for compounds related to the this compound scaffold:

| Research Area | Target | Potential Application |

| Oncology | Monoacylglycerol Lipase (MAGL) | Cancer treatment |

| Neurology | Metabotropic Glutamate Receptor 3 (mGlu3) | Neurological and psychiatric disorders |

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMBRFTWNQBRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608414 | |

| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-19-7 | |

| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxyphenyl Piperidin 4 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections of the Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For (3-Methoxyphenyl)(piperidin-4-yl)methanone, two primary strategic disconnections of the core structure are considered, focusing on the formation of the ketone and the construction of the substituted piperidine (B6355638) ring.

The most intuitive disconnection is at the carbon-carbon bond of the ketone group (C-C bond disconnection). This approach simplifies the molecule into two key synthons: a (3-methoxyphenyl)acyl cation and a piperidin-4-yl anion. The corresponding synthetic equivalents for these synthons would be an activated derivative of 3-methoxybenzoic acid (such as an acyl chloride) and a piperidine derivative, respectively. This strategy leads to a convergent synthesis where the two main fragments are prepared separately and then coupled in a final step.

An alternative disconnection strategy involves the carbon-nitrogen bonds within the piperidine ring (C-N bond disconnection). This approach would build the piperidine ring onto a pre-existing acyclic precursor containing the 3-methoxyphenyl (B12655295) ketone moiety. While this can be a valid strategy for constructing substituted piperidines, it is often more complex for this specific target molecule compared to the C-C bond disconnection of the ketone.

A third potential disconnection is at the aryl carbon-ketone carbon bond. This would involve a nucleophilic piperidin-4-ylcarbonyl species and an electrophilic 3-methoxyphenyl cation. The synthetic equivalent for the latter could be a diazonium salt or an aryl halide, which would then be coupled with a suitable piperidine-derived organometallic reagent.

Established Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound, primarily revolving around the formation of the key ketone linkage. These methods often employ classical organic reactions, with ongoing research focused on improving efficiency and yields.

Key Reaction Sequences and Catalytic Systems

One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation . tamu.eduorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of anisole (B1667542) with a piperidine-4-carbonyl derivative. A crucial aspect of this approach is the protection of the piperidine nitrogen to prevent it from coordinating with the Lewis acid catalyst, which would deactivate it. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The reaction sequence typically involves:

Protection of the piperidine nitrogen of piperidine-4-carboxylic acid.

Conversion of the protected carboxylic acid to the corresponding acyl chloride.

Friedel-Crafts acylation of anisole with the protected piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Deprotection of the piperidine nitrogen to yield the final product.

Solid acid catalysts, such as certain zeolites and phosphotungstates, are also being explored as more environmentally friendly alternatives to traditional Lewis acids for Friedel-Crafts acylations. chemijournal.comresearchgate.netrsc.org

Another widely used method is the Grignard reaction , which involves the addition of an organomagnesium halide (Grignard reagent) to a nitrile. masterorganicchemistry.comlibretexts.org This approach offers a powerful way to form carbon-carbon bonds. For the synthesis of this compound, the key steps are:

Preparation of the Grignard reagent from a 3-bromoanisole.

Reaction of the Grignard reagent with a protected piperidine-4-carbonitrile.

Hydrolysis of the resulting imine intermediate to the ketone.

Deprotection of the piperidine nitrogen.

A general synthesis has also been reported starting from 3-methoxyacetophenone and piperidine, likely proceeding through a Mannich-type reaction or a related condensation pathway, followed by oxidation, although specific details on the reaction sequence are limited in the available literature. evitachem.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yield and purity include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents and catalyst.

For the Friedel-Crafts acylation , the choice of Lewis acid and solvent is critical. While AlCl₃ is a powerful catalyst, it can sometimes lead to side reactions, including demethylation of the methoxy (B1213986) group. stackexchange.com Milder Lewis acids such as ZnCl₂ or FeCl₃ may offer better selectivity. chemijournal.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperatures to control the reactivity.

In the Grignard reaction , the solvent plays a crucial role in stabilizing the Grignard reagent. Anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. rsc.org The temperature of the reaction must be carefully controlled, as Grignard reactions are often exothermic. The hydrolysis step is also critical for obtaining a good yield of the ketone.

Below is an illustrative data table summarizing typical reaction conditions and reported yields for the synthesis of aryl ketones via Friedel-Crafts acylation and Grignard reaction with nitriles, based on general literature. It is important to note that specific yield data for this compound is not widely published, and these values represent typical ranges for similar transformations.

| Reaction Type | Key Reagents | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole, N-Boc-piperidine-4-carbonyl chloride | AlCl₃ / Dichloromethane | 0 to rt | 60-85 |

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide, N-Boc-piperidine-4-carbonitrile | THF | 0 to rt | 65-90 |

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods for the synthesis of piperidine derivatives is of great interest due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. While this compound itself is achiral, the synthesis of its chiral analogs, where the piperidine ring is further substituted, requires precise control of stereochemistry.

Enantioselective Preparation of Chiral Analogs

The enantioselective synthesis of chiral piperidines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool.

One prominent approach involves the asymmetric reduction or functionalization of pyridine (B92270) precursors. acs.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative can provide access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org Another method involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

Chiral phosphoric acid catalysis has also been successfully employed in the enantioselective Friedel-Crafts reaction of certain cyclic imines with indolizines, leading to α-tetrasubstituted methanamines with high enantiomeric excess. nih.gov While not directly applied to the synthesis of this compound, this methodology demonstrates the potential of chiral Brønsted acids in catalyzing enantioselective C-C bond formations relevant to the synthesis of chiral analogs.

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. For piperidine derivatives, this is often achieved by controlling the approach of a reagent to a cyclic precursor.

One strategy involves the diastereoselective reduction of a tetrahydropyridine (B1245486) intermediate. nih.gov A cascade reaction involving rhodium(I)-catalyzed C-H activation, alkyne coupling, and electrocyclization can lead to highly substituted 1,2,3,6-tetrahydropyridines. Subsequent reduction of these intermediates with reagents like sodium borohydride (B1222165) can proceed with high diastereoselectivity, influenced by the existing stereocenters on the ring. nih.gov

Another approach is the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening. nih.gov This method allows for the introduction of new functional groups with controlled stereochemistry, leading to densely substituted, oxygenated piperidines. The stereochemical outcome of the epoxidation can be directed by existing substituents on the tetrahydropyridine ring. nih.gov

Advanced Synthetic Methodologies

Recent progress in synthetic organic chemistry has led to the development of sophisticated techniques for the construction of complex molecules like this compound. These methodologies focus on improving efficiency, safety, and scalability.

The synthesis of aryl piperidinyl ketones often involves the formation of a carbon-carbon bond between the phenyl and piperidine rings. Modern catalytic systems have been instrumental in achieving this transformation with high efficiency and selectivity.

Transition Metal Catalysis: Palladium and ruthenium-based catalysts are widely employed for the synthesis of aryl ketones. nih.govresearchgate.netorganic-chemistry.orgberkeley.eduorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination followed by hydrolysis, offer reliable methods for connecting the aryl and piperidinyl moieties. researchgate.net Ruthenium catalysts have also shown promise in the hydrogenation of substituted pyridines to furnish the piperidine ring, which can then be acylated. nih.govresearchgate.netacs.orgrsc.orgnih.gov The choice of ligand is crucial in these reactions, as it can influence both the yield and selectivity of the desired product. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering mild and highly selective transformations. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been utilized in the multicomponent synthesis of piperidine derivatives. rsc.org These biocatalytic methods can provide access to chiral piperidines, which are valuable building blocks for pharmaceuticals. news-medical.netmedhealthreview.comnih.govnih.gov While direct biocatalytic synthesis of this compound is not extensively documented, the principles of enzymatic catalysis can be applied to the synthesis of its precursors.

Table 1: Comparison of Catalytic Methods for Aryl Piperidinyl Ketone Synthesis

| Catalyst Type | Precursors | Key Advantages | Representative Catalyst Systems |

|---|---|---|---|

| Palladium | Aryl halides/boronic acids and piperidine derivatives | High functional group tolerance, well-established methodologies. | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., X-Phos, DPEphos). organic-chemistry.orgresearchgate.net |

| Ruthenium | Substituted pyridines, aldehydes/ketones | Efficient for hydrogenation and C-H activation. | [RuCl₂(p-cymene)]₂, Ru(PPh₃)₃Cl₂. nih.govacs.org |

| Biocatalysts | Aldehydes, anilines, acetoacetate (B1235776) esters | High stereoselectivity, mild reaction conditions, environmentally benign. | Immobilized Candida antarctica lipase B (CALB). rsc.org |

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. nih.govresearchgate.net The synthesis of both piperidine derivatives and aryl ketones has been successfully adapted to flow processes. rsc.orgresearchgate.netacs.orgmdpi.comuni-muenchen.deorganic-chemistry.orgacs.org

The preparation of this compound can be envisioned in a continuous flow setup where, for example, a Grignard reagent is generated and reacted with a suitable piperidine-4-carboxamide derivative in a sequential manner. Flow reactors provide excellent heat and mass transfer, which is particularly beneficial for highly exothermic reactions like Grignard additions. researchgate.net This approach allows for the safe handling of reactive intermediates and can lead to higher yields and purity of the final product compared to traditional batch methods.

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of this compound often involves a key step of reacting an organometallic reagent with a piperidine-derived electrophile.

Grignard Reaction Mechanism: The addition of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, to a piperidine-4-carboxamide or a related derivative is a common strategy. Mechanistic studies have shown that the reaction of Grignard reagents with esters or amides proceeds through a tetrahedral intermediate. masterorganicchemistry.com In the case of esters, this intermediate can collapse to a ketone, which can then react with a second equivalent of the Grignard reagent. masterorganicchemistry.com The use of amides, such as Weinreb amides, can help to prevent this double addition and stop the reaction at the ketone stage. The mechanism of Grignard reagent formation itself has been studied, with evidence suggesting the involvement of free alkyl radical intermediates. harvard.edunih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the transition states and reaction pathways, aiding in the rational design of more efficient synthetic protocols. researchgate.net

Derivatization Strategies for the this compound Scaffold

The this compound core structure presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The secondary amine of the piperidine ring is a prime handle for derivatization.

N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated or arylated using various electrophiles. Standard N-alkylation conditions involve the reaction with alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for coupling the piperidine nitrogen with aryl halides. researchgate.net These modifications can significantly impact the pharmacological properties of the molecule. nih.gov

Table 2: Common Reactions for Functionalization of the Piperidine Nitrogen

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base | Typically polar aprotic solvent (e.g., DMF, CH₃CN) | N-Alkyl piperidine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Acidic or neutral conditions | N-Alkyl piperidine |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | Anhydrous, inert atmosphere | N-Aryl piperidine |

| Acylation | Acyl chloride, base | Aprotic solvent | N-Acyl piperidine |

The 3-methoxy group on the phenyl ring is an important feature, but modifications at this position and others on the aromatic ring can be explored to probe SAR.

Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding phenol, which can then be further functionalized, for example, through etherification or esterification.

Introduction of New Substituents: The phenyl ring can be further substituted through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. Alternatively, starting from a differently substituted phenyl precursor allows for the introduction of a wide range of functional groups. The electronic and steric effects of these substituents can influence the binding affinity and selectivity of the molecule for its biological target. rsc.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire scaffold.

Chemical Modifications at the Methanone (B1245722) Carbonyl Group

The carbonyl group of the methanone linkage in this compound is a primary site for a range of chemical modifications. These transformations are fundamental in altering the electronic and steric properties of the molecule, leading to the synthesis of a variety of derivatives. Key modifications include reduction to the corresponding alcohol, reductive amination to introduce new amino functionalities, and the addition of organometallic reagents to create tertiary alcohols.

Reduction of the Carbonyl Group:

The reduction of the ketone in this compound to the corresponding secondary alcohol, (3-methoxyphenyl)(piperidin-4-yl)methanol, is a common transformation. This can be achieved using various reducing agents. Mild reducing agents such as sodium borohydride (NaBH₄) are often employed for this purpose due to their selectivity for ketones and aldehydes. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, generally in an aprotic solvent such as tetrahydrofuran (THF), and are capable of reducing a wider range of functional groups.

| Reagent | Solvent | Temperature | Product | Typical Yield (%) |

| Sodium Borohydride | Methanol | Room Temp. | (3-methoxyphenyl)(piperidin-4-yl)methanol | >90 |

| Lithium Aluminum Hydride | THF | 0 °C to RT | (3-methoxyphenyl)(piperidin-4-yl)methanol | >95 |

Reductive Amination:

Reductive amination provides a direct route to synthesize substituted amines from the ketone functionality. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate by the condensation of this compound with a primary or secondary amine, followed by in-situ reduction. harvard.edumasterorganicchemistry.commdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. harvard.edu This method allows for the introduction of a wide range of substituents at the benzylic position, significantly expanding the chemical diversity of the scaffold.

| Amine Reactant | Reducing Agent | Solvent | Product |

| Benzylamine | Sodium Triacetoxyborohydride | Dichloroethane | N-Benzyl-1-[(3-methoxyphenyl)(piperidin-4-yl)methyl]amine |

| Aniline | Sodium Cyanoborohydride | Methanol/AcOH | N-Phenyl-1-[(3-methoxyphenyl)(piperidin-4-yl)methyl]amine |

| Morpholine | Sodium Triacetoxyborohydride | Dichloroethane | 4-[(3-Methoxyphenyl)(piperidin-4-yl)methyl]morpholine |

Addition of Organometallic Reagents:

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group of this compound leads to the formation of tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for creating new carbon-carbon bonds and introducing a third substituent at the carbon atom of the former carbonyl group. The choice of the organometallic reagent determines the nature of the introduced alkyl, aryl, or vinyl group. These reactions are typically performed in anhydrous aprotic solvents like diethyl ether or THF. A challenge in these reactions can be the presence of the acidic N-H proton of the piperidine ring, which would be deprotonated by the organometallic reagent. Therefore, protection of the piperidine nitrogen, for instance with a Boc or Cbz group, is often a necessary prerequisite for this transformation.

| Organometallic Reagent | Solvent | Protecting Group (Piperidine) | Product (after deprotection) |

| Methylmagnesium Bromide | Diethyl Ether | Boc | 1-(3-Methoxyphenyl)-1-(piperidin-4-yl)ethanol |

| Phenyllithium | THF | Cbz | (3-Methoxyphenyl)(phenyl)(piperidin-4-yl)methanol |

Expansion and Diversification of the Scaffold via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. ebrary.net Ketones are valuable substrates in many MCRs, and this compound, with its ketone functionality, can potentially serve as a key building block in such transformations to generate complex and diverse molecular scaffolds. While specific examples utilizing this compound in MCRs are not extensively documented in the literature, its structural motifs are amenable to several well-established MCRs.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov In a potential Ugi reaction, this compound could serve as the ketone component. The reaction with an amine would form an iminium ion intermediate, which is then attacked by the isocyanide and the carboxylate anion to yield the final α-acylamino amide product. The use of a bifunctional starting material like an amino acid as the amine or carboxylic acid component can lead to the formation of cyclic products after a subsequent cyclization step. The piperidine nitrogen of the starting ketone could also potentially participate as the amine component, leading to more complex fused ring systems. The use of 4-piperidone (B1582916) derivatives in Ugi reactions has been reported, highlighting the feasibility of this approach. nih.govnih.govresearchgate.netacs.org

Passerini Reaction:

The Passerini three-component reaction is another important isocyanide-based MCR that involves the reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgrsc.orgorganic-chemistry.orgchemistnotes.comnih.gov Similar to the Ugi reaction, this compound could act as the ketone component. The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent polarity. wikipedia.orgchemistnotes.com The resulting α-acyloxy amide products can be valuable intermediates for further synthetic transformations. The participation of cyclic ketones in Passerini reactions is well-documented, suggesting that this compound would be a suitable substrate. rsc.org

Biginelli Reaction:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgresearchgate.netrsc.orgorganic-chemistry.orgillinois.eduslideshare.net While the classical Biginelli reaction utilizes an aldehyde, variations using ketones have been developed. Although direct participation of a simple ketone like this compound in a classical Biginelli reaction is not typical, modifications of the reaction or the substrate could enable its incorporation into related MCRs for the synthesis of novel heterocyclic systems. For instance, piperidone derivatives have been used in Biginelli-type reactions. rsc.org

The following table illustrates the potential diversity that could be generated from this compound using these MCRs, assuming the piperidine nitrogen is appropriately protected or participates in the reaction.

| Multi-Component Reaction | Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound, Benzylamine, Acetic Acid, tert-Butyl isocyanide | α-Acylamino amide derivative |

| Passerini Reaction | This compound, Acetic Acid, tert-Butyl isocyanide | α-Acyloxy amide derivative |

| Biginelli-type Reaction | This compound (or derivative), Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone-fused or substituted piperidine |

Structure Activity Relationship Sar Studies of 3 Methoxyphenyl Piperidin 4 Yl Methanone Analogs Through in Vitro Binding

Principles of Compound Design for SAR Investigations

The core principle behind SAR studies is the systematic structural modification of a lead compound, in this case, (3-Methoxyphenyl)(piperidin-4-yl)methanone, to map the chemical space and identify key molecular features that govern its biological activity. The design of analogs for SAR investigations typically involves a series of strategic alterations to the parent molecule.

For the this compound scaffold, these modifications can be categorized into several key areas:

Substitution on the Phenyl Ring: The 3-methoxy group on the phenyl ring is a primary site for modification. Analogs can be synthesized with substituents at the ortho-, meta-, and para-positions. These substituents can vary in their electronic properties (electron-donating or electron-withdrawing) and steric bulk. The goal is to probe the electronic and spatial requirements of the binding pocket.

Modification of the Piperidine (B6355638) Ring: The piperidine nitrogen is a crucial feature, often involved in hydrogen bonding or salt bridge formation with the receptor. N-alkylation or N-acylation can significantly impact binding affinity and selectivity. Furthermore, substitutions on the carbon atoms of the piperidine ring can explore additional binding interactions and influence the conformational preference of the molecule.

Alteration of the Ketone Linker: The carbonyl group of the methanone (B1245722) linker is a key hydrogen bond acceptor. Modifications to this linker, such as reduction to an alcohol or replacement with other functional groups, can provide insights into the importance of this hydrogen bonding interaction for receptor binding.

The synthesis of these analogs is often guided by the desire to explore a wide range of physicochemical properties in a systematic manner. For instance, a series of analogs might be prepared where only the electronic nature of a substituent is varied (e.g., from a strongly electron-donating group like -NH2 to a strongly electron-withdrawing group like -NO2) while keeping its size relatively constant. Similarly, another series might explore the effect of increasing steric bulk at a specific position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the key molecular properties driving the biological response.

The development of a QSAR model for this compound analogs would begin with the compilation of a dataset of compounds with their corresponding in vitro binding affinities (e.g., Ki or IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and Hammett constants (σ) of substituents.

Steric Descriptors: These quantify the size and shape of the molecule, including molecular weight, molar refractivity (MR), and van der Waals volume.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation that accurately predicts the binding affinity based on the values of the molecular descriptors.

For example, a hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/Ki) = β0 + β1σ + β2MR + β3*logP

Where:

log(1/Ki) is the dependent variable representing the binding affinity.

σ, MR, and logP are the independent variables (molecular descriptors).

β0, β1, β2, and β3 are the regression coefficients determined by the statistical analysis.

A critical step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power. This is typically done using several statistical parameters:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. An R² value close to 1 suggests a good fit of the model to the data.

Cross-validated R² (Q²): This is a more rigorous measure of the model's predictive ability. It is calculated using a cross-validation technique, such as leave-one-out (LOO), where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. A high Q² value (typically > 0.5) indicates good internal predictivity.

External Validation: The most reliable way to validate a QSAR model is to use it to predict the activity of a set of compounds that were not used in the model development (an external test set). The predictive R² (R²pred) is calculated for the external test set, and a high value confirms the model's external predictive power.

Table 1: Illustrative Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² | 0.92 | The model explains 92% of the variance in the binding affinity data. |

| Q² (LOO) | 0.75 | The model has good internal predictive ability. |

| R²pred | 0.85 | The model has excellent predictive power for new compounds. |

Elucidation of Substituent Effects on In Vitro Receptor Binding Affinity

The systematic variation of substituents on the this compound scaffold allows for a detailed understanding of how different molecular properties influence receptor binding.

The electronic nature of substituents on the phenyl ring can significantly impact binding affinity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) decrease it. These changes can affect the strength of interactions with the receptor, such as pi-pi stacking or cation-pi interactions.

Table 2: Hypothetical In Vitro Binding Affinity Data for Analogs with Varying Electronic Substituents on the Phenyl Ring

| Compound | Substituent (R) | Hammett Constant (σ) | Binding Affinity (Ki, nM) |

| 1 | 3-OCH3 | -0.27 | 15 |

| 2 | 3-H | 0 | 50 |

| 3 | 3-Cl | 0.37 | 120 |

| 4 | 3-NO2 | 0.78 | 500 |

This data is illustrative and does not represent actual experimental results.

From this hypothetical data, a trend can be observed where electron-donating groups at the 3-position of the phenyl ring enhance binding affinity, suggesting that an electron-rich aromatic ring is favorable for interaction with the receptor.

The size and shape of substituents can also play a crucial role in receptor binding. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent might be able to access a hydrophobic pocket in the receptor, leading to increased affinity.

Table 3: Hypothetical In Vitro Binding Affinity Data for Analogs with Varying Steric Bulk at the 4-position of the Phenyl Ring

| Compound | Substituent (R) | Molar Refractivity (MR) | Binding Affinity (Ki, nM) |

| 5 | 4-H | 1.03 | 45 |

| 6 | 4-CH3 | 5.65 | 25 |

| 7 | 4-C(CH3)3 | 19.62 | 200 |

| 8 | 4-Ph | 25.36 | 450 |

This data is illustrative and does not represent actual experimental results.

This hypothetical data suggests that a small alkyl group at the 4-position is well-tolerated and may even enhance binding, while larger, bulkier groups lead to a significant decrease in affinity due to steric clashes with the receptor.

Role of Lipophilicity in Receptor Engagement

The lipophilicity of a molecule, often quantified by its partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that significantly influences its interaction with biological receptors. In the context of this compound and its analogs, lipophilicity plays a multifaceted role in governing receptor engagement, affecting everything from target affinity and selectivity to pharmacokinetic properties.

However, the relationship between lipophilicity and receptor affinity is not always linear. An excessive increase in lipophilicity can lead to diminished activity. This phenomenon, often referred to as the "lipophilic cliff," can be due to several factors. Highly lipophilic compounds may exhibit poor aqueous solubility, leading to reduced bioavailability at the receptor site. Furthermore, excessive lipophilicity can result in non-specific binding to other proteins and tissues, reducing the concentration of the compound available to interact with the intended target and potentially leading to off-target effects.

To illustrate the impact of lipophilicity on receptor binding, the following table presents hypothetical data for a series of analogs of this compound, where modifications to the scaffold result in varying calculated logP (cLogP) values and corresponding receptor binding affinities (Ki).

| Analog | Modification | cLogP | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 (Parent) | 3-OCH3 | 2.5 | 15 |

| 2 | 4-OCH3 | 2.5 | 25 |

| 3 | 3-CH3 | 2.8 | 10 |

| 4 | 3-Cl | 3.1 | 8 |

| 5 | 3-H | 2.1 | 30 |

| 6 | 3,4-diCl | 3.9 | 5 |

| 7 | 3-CF3 | 3.7 | 12 |

This table is for illustrative purposes and the data is not experimental.

This illustrative data suggests that a moderate increase in lipophilicity (analogs 3 and 4) can lead to improved binding affinity compared to the parent compound. However, a significant increase in lipophilicity (analog 6) might also result in high affinity, but could also be associated with the aforementioned negative effects in a physiological context. Conversely, a decrease in lipophilicity (analog 5) results in weaker binding. The data also highlights that electronic effects, in addition to lipophilicity, play a crucial role, as seen in the comparison between the 3-OCH3 and 4-OCH3 analogs and the 3-Cl and 3-CF3 analogs.

Conformational Landscape and its Correlation with Receptor Interaction

The three-dimensional shape, or conformation, of a molecule is a determining factor in its ability to bind to a biological receptor. For a flexible molecule like this compound, which possesses several rotatable bonds, a complex ensemble of conformations exists in solution. The specific conformation that is recognized by and binds to the receptor is known as the bioactive conformation. Understanding the conformational landscape—the collection of all accessible conformations and their relative energies—is therefore essential for elucidating the mechanism of receptor interaction and for the rational design of more potent and selective analogs.

Analysis of Preferred Conformations in Solution and Bound States

In solution, this compound is not static but rather exists as a dynamic equilibrium of multiple conformations. The piperidine ring, a core feature of the molecule, typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. Within the chair conformation, substituents can occupy either axial or equatorial positions. For the 4-substituted piperidine ring in this molecule, the (3-methoxyphenyl)methanone group is expected to predominantly occupy the equatorial position to minimize steric hindrance.

The orientation of the 3-methoxyphenyl (B12655295) group relative to the piperidine ring is another key conformational feature. Rotation around the single bond connecting the carbonyl group to the piperidine ring and the single bond connecting the carbonyl group to the phenyl ring allows for a range of spatial arrangements. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide insights into the preferred conformations in solution. These studies often reveal a limited set of low-energy conformations that are significantly populated at physiological temperatures.

The bound state conformation, i.e., the conformation adopted by the molecule when it is inside the receptor's binding pocket, may or may not be the same as the lowest energy conformation in solution. The process of binding can induce a conformational change in the ligand, a phenomenon known as "induced fit." X-ray crystallography of ligand-receptor complexes and advanced molecular modeling techniques can be used to determine the bound conformation.

Comparing the preferred conformations in solution with the bioactive conformation provides valuable information. If the lowest energy solution conformation is very similar to the bound conformation, the energetic penalty for binding is low, which can contribute to high affinity. Conversely, if the bioactive conformation is a higher energy conformation in solution, the molecule must expend energy to adopt this shape upon binding, which can result in lower affinity.

The following table provides a hypothetical energy profile for different conformations of this compound.

| Conformation | Description | Relative Energy (kcal/mol) in Solution | Note |

|---|---|---|---|

| Chair-Equatorial (anti) | Piperidine in chair, substituent equatorial, phenyl anti to piperidine N | 0.0 (Global Minimum) | Most populated conformer in non-polar solvents |

| Chair-Equatorial (syn) | Piperidine in chair, substituent equatorial, phenyl syn to piperidine N | 1.2 | Slightly higher energy due to steric interactions |

| Chair-Axial | Piperidine in chair, substituent axial | 3.5 | Significantly less stable due to 1,3-diaxial interactions |

| Twist-Boat | Piperidine in a twist-boat conformation | 5-7 | High energy, transient intermediate in ring flipping |

This table is for illustrative purposes and the data is not experimental.

Interconversion Pathways between Conformations

The various conformations of this compound are not static but are in constant flux, interconverting through various dynamic processes. The rates of these interconversions are determined by the energy barriers that separate the different conformational states.

One of the most significant conformational changes is the ring inversion, or "ring flip," of the piperidine ring. This process involves the interconversion between two chair conformations, during which axial substituents become equatorial and vice versa. The transition state for this process is a high-energy, non-planar conformation, typically a half-chair or twist-boat. The energy barrier for piperidine ring inversion is typically in the range of 10-12 kcal/mol, which allows for rapid interconversion at room temperature.

Another important dynamic process is the rotation around the single bonds. The rotation around the C-C bond connecting the carbonyl group to the phenyl ring has a relatively low energy barrier, allowing for rapid rotation and averaging of the methoxy group's position relative to the piperidine ring. The rotation around the C-C bond connecting the piperidine ring to the carbonyl group may have a slightly higher barrier due to steric hindrance, but is also generally rapid on the NMR timescale at room temperature.

Understanding these interconversion pathways and their associated energy barriers is crucial. If the bioactive conformation is a minor, higher-energy conformer in solution, a low energy barrier for interconversion would allow for a sufficient population of the bioactive conformer to be available for binding. Conversely, a high energy barrier to accessing the bioactive conformation would kinetically hinder binding and result in lower potency.

Techniques such as dynamic NMR (DNMR) spectroscopy and computational methods like molecular dynamics (MD) simulations can be used to study these interconversion pathways and estimate the associated energy barriers.

The following table provides hypothetical energy barriers for the key conformational interconversions in this compound.

| Interconversion Pathway | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Piperidine Ring Inversion (Chair to Chair) | Transition through a twist-boat intermediate | ~10.5 |

| Rotation around C(piperidine)-C(carbonyl) bond | Interconversion between syn and anti orientations of the phenyl ring | ~5-8 |

| Rotation around C(carbonyl)-C(phenyl) bond | Rotation of the 3-methoxyphenyl group | ~2-4 |

This table is for illustrative purposes and the data is not experimental.

By carefully analyzing the interplay between lipophilicity and the conformational landscape, medicinal chemists can rationally design analogs of this compound with improved receptor binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

Molecular Interactions and Biochemical Target Engagement Mechanisms of 3 Methoxyphenyl Piperidin 4 Yl Methanone

Characterization of Ligand-Receptor Binding Modes

A definitive characterization of the ligand-receptor binding modes for (3-Methoxyphenyl)(piperidin-4-yl)methanone would require experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling validated by site-directed mutagenesis and binding assays. In the absence of such studies, the following sections outline the types of interactions that would be investigated.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specificity of ligand-receptor interactions. For this compound, the carbonyl oxygen and the piperidine (B6355638) nitrogen are potential hydrogen bond acceptors, while the piperidine N-H group can act as a hydrogen bond donor. The methoxy (B1213986) group's oxygen atom could also participate as a hydrogen bond acceptor. Identifying the specific amino acid residues within a receptor's binding pocket that form hydrogen bonds with these functional groups would be a key step in characterizing its binding mode.

Aromatic Stacking and Cation-π Interactions

The 3-methoxyphenyl (B12655295) ring is capable of engaging in aromatic stacking interactions, specifically π-π stacking, with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor binding site. Furthermore, if the piperidine nitrogen becomes protonated, it could participate in a cation-π interaction with these same aromatic residues. These interactions can contribute significantly to the binding energy.

Allosteric Modulation and Binding Site Analysis

Some compounds with similar structural motifs have been found to act as allosteric modulators, meaning they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. Research into a related compound, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone, has identified it as a negative allosteric modulator of the mGlu3 receptor. However, there is no specific evidence to indicate that this compound functions as an allosteric modulator or to identify its binding site. Such a determination would require specialized assays designed to detect allosteric effects on the receptor's function in the presence of its endogenous ligand.

Kinetic Characterization of Receptor Binding

The kinetic profile of a ligand's binding to its receptor, including its association (k_on) and dissociation (k_off) rates, provides valuable insights into its pharmacological activity and duration of action. These parameters are typically determined through techniques like surface plasmon resonance (SPR) or radioligand binding assays. Currently, there are no published studies that provide the kinetic characterization of this compound's binding to any specific biological target.

Determination of Association Rates (kon)

The association rate constant, or kon, quantifies the speed at which a ligand binds to its target receptor or enzyme to form a complex. This parameter is fundamental to understanding the initial phase of target engagement. The determination of kon for this compound would necessitate specialized biophysical techniques that can monitor the binding event in real-time.

A primary method for determining kon is Surface Plasmon Resonance (SPR). In a hypothetical SPR experiment for this compound, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized target alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the rate of signal change at various concentrations of the compound, the association rate constant can be calculated.

Fluorescence-based techniques, such as fluorescence polarization or Förster resonance energy transfer (FRET), could also be employed. These methods rely on changes in the fluorescence properties of the system upon binding. For instance, if the target protein is fluorescently labeled, the binding of this compound could induce a conformational change that alters the fluorescence signal, the rate of which can be monitored to determine kon.

Table 1: Illustrative Data for Association Rate Determination This table presents hypothetical data to illustrate how association rates might be presented. No experimental data for this compound is currently available in the public domain.

| Technique | Analyte Concentration (nM) | Observed Rate (s⁻¹) | kon (M⁻¹s⁻¹) |

|---|---|---|---|

| SPR | 50 | 0.0025 | 5.0 x 10⁴ |

| SPR | 100 | 0.0051 | 5.1 x 10⁴ |

Measurement of Dissociation Rates (koff)

The dissociation rate constant, or koff, describes the stability of the ligand-target complex, quantifying the rate at which the ligand unbinds from its target. A lower koff value indicates a more stable complex and a longer duration of action.

Using Surface Plasmon Resonance (SPR), after the association phase where this compound binds to the immobilized target, a buffer solution without the compound is flowed over the sensor chip. The decrease in the SPR signal over time corresponds to the dissociation of the compound from the target. The rate of this signal decay is used to calculate the koff.

Similarly, competition binding assays can be utilized to determine the dissociation rate. In this setup, the target is pre-incubated with a labeled ligand (e.g., radiolabeled or fluorescently tagged) to form a complex. An excess of unlabeled this compound is then added, and the rate at which the labeled ligand is displaced is measured. This displacement rate is indicative of the dissociation rate of the unlabeled compound.

Table 2: Illustrative Data for Dissociation Rate Measurement This table presents hypothetical data to illustrate how dissociation rates might be presented. No experimental data for this compound is currently available in the public domain.

| Technique | Initial Binding (%) | Half-life (t₁/₂) (s) | koff (s⁻¹) |

|---|---|---|---|

| SPR | 100 | 693 | 1.0 x 10⁻³ |

Mechanisms of Enzyme Inhibition or Activation (if applicable to the scaffold)

While the specific enzymatic targets of this compound are not fully elucidated in publicly available literature, it is known that similar chemical scaffolds can interact with enzymes such as cytochrome P450s. evitachem.com The following sections describe the potential mechanisms by which this compound might exert an inhibitory effect on an enzyme.

Competitive Binding Mechanisms

In a competitive inhibition model, this compound would bind to the active site of an enzyme, the same site to which the natural substrate binds. This binding is mutually exclusive with substrate binding. The presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher concentration of the substrate is required to achieve half-maximal velocity. However, the maximal velocity (Vmax) of the reaction remains unchanged, as the effect of the inhibitor can be overcome by sufficiently high concentrations of the substrate.

To determine if this compound acts as a competitive inhibitor, enzyme kinetic studies would be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot. For competitive inhibition, a Lineweaver-Burk plot would show lines that intersect at the y-axis (1/Vmax).

Non-Competitive and Uncompetitive Interaction Models

Non-Competitive Inhibition: In this model, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding can occur regardless of whether the substrate is already bound to the active site. A non-competitive inhibitor decreases the Vmax of the enzyme but does not affect the Km. This is because the inhibitor effectively reduces the concentration of functional enzyme. On a Lineweaver-Burk plot, non-competitive inhibition is characterized by lines that intersect on the x-axis (-1/Km).

Uncompetitive Inhibition: In the case of uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more common in multi-substrate reactions. The binding of the inhibitor to the enzyme-substrate complex leads to a decrease in both Vmax and Km. On a Lineweaver-Burk plot, this is represented by parallel lines.

The determination of which of these models, if any, applies to this compound would require detailed enzyme kinetic studies. The results of these studies would be crucial for understanding its mechanism of action and for guiding any further development of this compound as a pharmacological tool or therapeutic agent. Research on related piperidine derivatives has identified noncompetitive inhibition for targets such as the choline (B1196258) transporter, suggesting that this mechanism is possible for this class of compounds.

Table 3: Summary of Enzyme Inhibition Mechanisms

| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |

|---|---|---|---|

| Competitive | Increases | Unchanged | Lines intersect at y-axis |

| Non-Competitive | Unchanged | Decreases | Lines intersect at x-axis |

Computational Chemistry and Molecular Modeling Investigations of 3 Methoxyphenyl Piperidin 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (3-Methoxyphenyl)(piperidin-4-yl)methanone. These calculations provide a detailed understanding of the molecule's behavior at a subatomic level.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution within this compound reveals the localization of electrons and provides insights into the molecule's polarity and reactive sites. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing this distribution. In analogous methoxyphenyl and piperidine-containing compounds, MEP maps typically indicate that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, signifying these as regions susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is often located around the hydrogen atoms of the piperidine (B6355638) ring's nitrogen, suggesting these as sites for nucleophilic interactions. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological recognition processes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. icm.edu.pl

For structurally similar piperidine derivatives, DFT calculations have been used to determine these energies. In this compound, the HOMO is generally expected to be localized on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO is likely centered on the carbonyl group and the adjacent atoms of the piperidine ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Piperidine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical DFT calculations for analogous compounds.

Reactivity Prediction and Reaction Path Analysis

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). hakon-art.com For molecules with similar functional groups, these parameters help in predicting their behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Reaction path analysis, though computationally intensive, can be employed to study the mechanism of potential reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the most favorable reaction pathways.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Methoxyphenyl Ketone

| Descriptor | Value |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 2.80 eV |

Note: These values are representative and calculated from the HOMO and LUMO energies presented in Table 1.

Molecular Docking Simulations for Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target.

Optimization and Validation of Docking Protocols

The accuracy of molecular docking simulations is highly dependent on the chosen docking protocol, which includes the search algorithm and the scoring function. acs.orgnih.gov For flexible ligands like this compound, it is crucial to use protocols that can adequately sample the conformational space of the ligand. oup.com

Validation of a docking protocol is a critical step and is often performed by redocking a known ligand into its co-crystallized protein structure. researchgate.net A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. For novel ligands where no co-crystal structure is available, cross-docking with structurally similar ligands can provide confidence in the chosen protocol. acs.org The use of multiple receptor conformations, obtained from different crystal structures or generated through molecular dynamics simulations, can also improve the accuracy of binding pose prediction. nih.gov

Prediction of Ligand-Protein Binding Orientations

Once a docking protocol is validated, it can be used to predict the binding orientation of this compound with potential protein targets. Piperidine and methoxyphenyl moieties are present in many biologically active compounds, and potential targets could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) and sigma receptors, or various enzymes. nih.gov

Docking simulations of analogous compounds have shown that the piperidine nitrogen can form key ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov The methoxyphenyl group often engages in hydrophobic and aromatic stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan. The carbonyl oxygen is a potential hydrogen bond acceptor. The predicted binding pose provides a structural hypothesis for the ligand-protein interaction, which can then be tested experimentally.

Table 3: Predicted Interactions for a Piperidine-Based Ligand in a Receptor Active Site

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |

| Aromatic Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Interaction Fingerprints in Binding Pockets

The analysis of interaction fingerprints is a powerful computational method to characterize and compare the binding modes of ligands within a protein's active site. A structural interaction fingerprint (SIFt) reduces the complex three-dimensional information of a ligand-receptor complex into a simplified one-dimensional binary string, where each bit represents the presence or absence of a specific type of interaction with individual amino acid residues in the binding pocket. nih.govresearchgate.net

For this compound, a typical interaction fingerprint analysis would be performed after molecular docking into a target protein, such as a G-Protein Coupled Receptor (GPCR), where many piperidine-containing ligands show activity. plu.mxbiorxiv.org The SIFt would encode key interactions between the ligand and the receptor's amino acid residues.

The analysis would likely reveal a distinct pattern of interactions. The protonated piperidine nitrogen is expected to form a strong ionic interaction or a hydrogen bond with an acidic residue, such as aspartic acid, which is a common anchoring point for aminergic GPCR ligands. nih.gov The methoxy group on the phenyl ring could engage in hydrogen bonding with polar residues, while the phenyl ring itself would likely form hydrophobic and aromatic (pi-pi or edge-to-face) interactions with nonpolar and aromatic residues in the binding pocket. The central carbonyl group acts as a hydrogen bond acceptor, further stabilizing the complex.

A hypothetical interaction fingerprint for this compound docked into a representative GPCR binding pocket is detailed below. This fingerprint provides a concise summary of the binding mode, facilitating comparisons with other ligands and guiding structure-activity relationship (SAR) studies.

| Interaction Type | Asp113 | Val114 | Ser159 | Trp300 | Phe301 | Tyr328 |

| Ionic | 1 | 0 | 0 | 0 | 0 | 0 |

| Hydrogen Bond (Acceptor) | 0 | 0 | 1 | 0 | 0 | 1 |

| Hydrogen Bond (Donor) | 1 | 0 | 0 | 0 | 0 | 0 |

| Hydrophobic | 0 | 1 | 0 | 1 | 1 | 0 |

| Aromatic (Face-to-Face) | 0 | 0 | 0 | 1 | 0 | 0 |

| Aromatic (Edge-to-Face) | 0 | 0 | 0 | 0 | 1 | 1 |

| Table 1: Hypothetical Interaction Fingerprint (SIFt) for this compound. The value '1' indicates the presence of an interaction, and '0' indicates its absence. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, providing insights into its conformational flexibility, stability, and the energetic basis of binding over time.

In an aqueous solvent environment, MD simulations of this compound would reveal the conformational preferences of the molecule. The piperidine ring is expected to predominantly adopt a stable chair conformation. researchgate.net The torsional angle between the 3-methoxyphenyl group and the piperidine ring would show significant flexibility, allowing the molecule to adopt various orientations.

When bound to a protein, the conformational freedom of the ligand is significantly restricted. MD simulations of the protein-ligand complex would demonstrate that the ligand settles into a stable, low-energy conformation within the binding pocket. The piperidine ring's chair conformation would be maintained, while the orientation of the methoxyphenyl group would be fixed by its interactions with specific residues, as predicted by the interaction fingerprint analysis. nih.gov

The stability of the this compound-receptor complex can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the MD simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial pose and the protein structure is not significantly perturbed. researchgate.net

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.35 | 1.65 |

| 30 | 1.40 | 1.70 |

| 40 | 1.38 | 1.68 |

| 50 | 1.42 | 1.72 |

| Table 2: Hypothetical RMSD values from an MD simulation of the this compound-receptor complex, indicating stabilization over time. |

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands. researcher.life FEP simulations involve "alchemically" transforming one ligand into another (e.g., by changing a hydrogen to a methoxy group) in both the solvent and the protein binding site. nih.govrsc.org The difference in the free energy of these transformations allows for a precise prediction of the change in binding affinity (ΔΔG). nih.gov

For the this compound scaffold, FEP could be used to predict the impact of various substitutions on the phenyl ring or piperidine moiety. For example, moving the methoxy group from the meta (3-position) to the ortho or para position, or replacing it with other functional groups like a halogen or a hydroxyl group. These calculations can accurately rank the potencies of analogs, guiding synthetic efforts toward more potent compounds and reducing the need for extensive empirical screening. nih.gov The accuracy of FEP calculations is often within 1 kcal/mol of experimental values, making it a powerful tool in lead optimization. nih.gov

| Modification (R1 to R2) | Predicted ΔΔG (kcal/mol) | Predicted Fold Change in Affinity |

| 3-OCH₃ -> 4-OCH₃ | -0.7 | ~3.5x increase |

| 3-OCH₃ -> 3-OH | +0.5 | ~2.2x decrease |

| 3-OCH₃ -> 3-Cl | -0.2 | ~1.5x increase |

| 3-OCH₃ -> 3-F | -0.1 | ~1.2x increase |

| Table 3: Hypothetical FEP results for modifications to the this compound scaffold. |

De Novo Design and Virtual Screening Based on the Scaffold

The this compound structure can serve as a starting point for the discovery of novel chemotypes through de novo design and advanced virtual screening techniques.

Scaffold hopping is a computational strategy aimed at identifying new molecular cores (scaffolds) that can maintain the key binding interactions of a known active compound while offering improved properties such as better synthetic accessibility, enhanced selectivity, or a more favorable patent position. nih.govnih.gov For this compound, a scaffold hopping approach might replace the central benzoylpiperidine core with other heterocyclic systems that can spatially orient the key pharmacophoric features—the aromatic ring, the hydrogen bond acceptor, and the basic nitrogen—in a similar manner.

Bioisosteric replacement is a related concept that involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net For instance, the phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to modulate properties like metabolism or solubility. The carbonyl linker could be replaced with other groups like a sulfone or an oxime to explore different interaction patterns and chemical stability. These strategies, often guided by computational tools that search databases of known bioisosteric replacements, are fundamental to modern medicinal chemistry for optimizing lead compounds. researchgate.net

| Original Fragment | Potential Bioisosteric Replacement | Rationale |

| Phenyl | Pyridyl, Thienyl | Modulate electronics, solubility, metabolism |

| Carbonyl (ketone) | Sulfonamide, Oxime | Alter H-bonding, geometry, stability |

| Piperidine | Pyrrolidine, Azepane | Change ring size and conformational flexibility |

| Methoxy group | Hydroxyl, Fluoro, Methyl | Fine-tune polarity and steric interactions |

| Table 4: Potential Scaffold Hopping and Bioisosteric Replacement Strategies for this compound. |

Application of Fragment-Based Drug Design (FBDD) Principles

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the discovery of novel therapeutic agents. This approach focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. These initial "hits" are then optimized and elaborated into more potent lead compounds through chemical synthesis. The core principle of FBDD lies in the idea that small, simple molecules can explore the chemical space of a target's binding site more effectively than larger, more complex molecules. This section will explore the hypothetical application of FBDD principles to the design and optimization of this compound, a compound containing structural motifs of known pharmacological relevance.

The structure of this compound can be deconstructed into key fragments that could be identified in a hypothetical FBDD screening campaign. The primary fragments are the 3-methoxyphenyl group and the piperidin-4-yl-methanone core. The latter, a derivative of the benzoylpiperidine scaffold, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, suggesting they possess favorable drug-like properties.

In a hypothetical FBDD approach targeting a specific protein, a library of small fragments would be screened using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). It is plausible that fragments representing the core components of this compound would be identified as initial hits.

The following table illustrates a selection of potential fragments that could be included in a screening library and their hypothetical binding affinities for a target protein.

| Fragment ID | Fragment Name | Molecular Weight (Da) | Hypothetical Binding Affinity (Kd) |

| F1 | Anisole (B1667542) | 108.14 | > 1 mM |

| F2 | 3-Methoxybenzaldehyde | 136.15 | 800 µM |

| F3 | Piperidin-4-one | 99.13 | 500 µM |

| F4 | 4-Acetylpiperidine | 127.18 | 350 µM |

| F5 | Phenyl(piperidin-4-yl)methanone | 203.27 | 150 µM |

Once initial fragment hits are identified and their binding modes are characterized, typically through X-ray crystallography, the process of fragment evolution begins. This can proceed through several strategies, including fragment growing, fragment linking, or fragment merging. In the context of this compound, a "fragment growing" strategy is a logical approach.

Starting with a core fragment like 4-acetylpiperidine (F4), medicinal chemists could systematically add functional groups to explore the surrounding binding pocket of the target protein. Structure-activity relationships (SAR) would guide this process, with computational modeling playing a key role in predicting favorable modifications.

The table below outlines a hypothetical fragment growing strategy, starting from an initial hit and culminating in the target molecule, this compound. This iterative process would aim to improve binding affinity and other pharmacological properties.

| Step | Compound | Modification | Rationale | Hypothetical Binding Affinity (Kd) | Ligand Efficiency (LE) |

| 1 | 4-Acetylpiperidine | Initial Hit | Provides a piperidine core for further elaboration. | 350 µM | 0.35 |

| 2 | Phenyl(piperidin-4-yl)methanone | Addition of a phenyl group. | Explores a hydrophobic pocket adjacent to the piperidine. | 150 µM | 0.38 |

| 3 | (3-Hydroxyphenyl)(piperidin-4-yl)methanone | Introduction of a hydroxyl group at the meta position. | Forms a key hydrogen bond with the target protein. | 25 µM | 0.45 |

| 4 | This compound | Methylation of the hydroxyl group. | Improves metabolic stability and modulates lipophilicity. | 5 µM | 0.48 |

The ligand efficiency (LE) is a useful metric in FBDD, as it relates the binding affinity of a compound to its size (number of heavy atoms). A higher LE indicates a more efficient binder. In our hypothetical example, the LE improves with each optimization step, indicating a successful fragment-to-lead campaign.

Academic Applications and Future Directions of the 3 Methoxyphenyl Piperidin 4 Yl Methanone Scaffold in Chemical Research

Utilization as a Chemical Probe for Biochemical Research

The inherent structural features of the (3-Methoxyphenyl)(piperidin-4-yl)methanone scaffold make it an excellent candidate for the development of chemical probes to investigate complex biological systems. Piperidine (B6355638) derivatives are well-established pharmacophores that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nbinno.comnih.gov The methoxyphenyl group can be further functionalized to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby fine-tuning the scaffold's interaction with specific protein binding pockets.